

# Larubrilstat: A Technical Overview of a Novel VNN1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Larubrilstat is an investigational small molecule identified as a potent inhibitor of Vascular Non-Inflammatory Molecule-1 (VNN1), also known as pantetheinase.[1][2] As a key enzyme in the pantetheine salvage pathway, VNN1 plays a significant role in modulating cellular stress responses, inflammation, and metabolism. Its inhibition presents a promising therapeutic strategy for a range of pathological conditions. This document provides a comprehensive technical overview of Larubrilstat, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

# **Chemical Structure and Properties**

**Larubrilstat** is a complex heterocyclic molecule with the IUPAC name [2-[[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino]pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone. Its chemical and physical properties, as computed by PubChem, are summarized in the table below.



| Property                       | Value                                                                                                                                                                 |
|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula              | C21H25N5O2                                                                                                                                                            |
| Molecular Weight               | 379.5 g/mol                                                                                                                                                           |
| IUPAC Name                     | [2-[[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino]pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone                                                   |
| SMILES                         | C1CC2=C([C@@H]1NC3=NC=C(C=N3)C(=O)<br>N4CCC5(C4)CCOCC5)C=CC=N2                                                                                                        |
| InChI                          | InChI=1S/C21H25N5O2/c27-19(26-9-5-21(14-26)6-10-28-11-7-21)15-12-23-20(24-13-15)25-18-4-3-17-16(18)2-1-8-22-17/h1-2,8,12-13,18H,3-7,9-11,14H2,(H,23,24,25)/t18-/m1/s1 |
| XLogP3                         | 1.5                                                                                                                                                                   |
| Hydrogen Bond Donor Count      | 1                                                                                                                                                                     |
| Hydrogen Bond Acceptor Count   | 5                                                                                                                                                                     |
| Rotatable Bond Count           | 3                                                                                                                                                                     |
| Exact Mass                     | 379.20082506 Da                                                                                                                                                       |
| Monoisotopic Mass              | 379.20082506 Da                                                                                                                                                       |
| Topological Polar Surface Area | 80.2 Ų                                                                                                                                                                |
| Heavy Atom Count               | 28                                                                                                                                                                    |
| Formal Charge                  | 0                                                                                                                                                                     |
| Complexity                     | 559                                                                                                                                                                   |

# **Mechanism of Action and Signaling Pathway**

**Larubrilstat**'s primary mechanism of action is the inhibition of the enzyme VNN1 (pantetheinase).[1][2] VNN1 is a GPI-anchored ectoenzyme that catalyzes the hydrolysis of







pantetheine into two biologically active molecules: pantothenic acid (vitamin B5) and cysteamine.[3][4]

- Pantothenic Acid: A precursor for the biosynthesis of Coenzyme A (CoA), which is essential
  for numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.
   [3][5]
- Cysteamine: A potent antioxidant that contributes to the cellular redox balance.[3][5]

By inhibiting VNN1, **Larubrilstat** disrupts this pathway, leading to a decrease in the production of pantothenic acid and cysteamine. The downstream consequences of VNN1 inhibition are context-dependent but are generally associated with the modulation of inflammatory responses and cellular metabolism. The VNN1 pathway is implicated in various physiological and pathological processes, including tissue repair, metabolic stress, and inflammation.[1][3][6]





Click to download full resolution via product page

VNN1 Signaling Pathway and Larubrilstat's Point of Intervention.

## **Experimental Protocols**

While specific experimental protocols for **Larubrilstat** are not publicly available, a general workflow for assessing the inhibitory activity of a compound against VNN1 can be described. The following is a representative protocol for an in vitro VNN1 inhibitor assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **Larubrilstat**) against recombinant human VNN1.



#### Materials:

- Recombinant human VNN1 enzyme
- Fluorogenic substrate (e.g., pantothenate-7-amino-4-methylcoumarin)
- Test compound (Larubrilstat)
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, with co-factors)
- 384-well microtiter plates
- Fluorescence plate reader

#### Methodology:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO or an appropriate solvent.
- Enzyme Preparation: Dilute the recombinant VNN1 enzyme to the desired concentration in the assay buffer.
- Assay Reaction: a. Add the diluted test compound to the wells of the microtiter plate. b. Add
  the diluted VNN1 enzyme to the wells and incubate for a pre-determined time at room
  temperature. c. Initiate the enzymatic reaction by adding the fluorogenic substrate.
- Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.
- Data Analysis: a. Calculate the rate of the enzymatic reaction for each concentration of the test compound. b. Plot the reaction rate against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.





Click to download full resolution via product page

A Representative Experimental Workflow for a VNN1 Inhibition Assay.



## **Clinical Development**

As of the latest available information, there are no publicly registered clinical trials for **Larubrilstat**. Its development status is presumed to be in the preclinical or early discovery phase.

## Conclusion

**Larubrilstat** is a novel small molecule inhibitor of VNN1 with a well-defined chemical structure. Its mechanism of action, targeting the pantetheinase activity of VNN1, places it as a potentially valuable tool for investigating the roles of this enzyme in health and disease, and as a candidate for therapeutic development in indications where VNN1 activity is dysregulated. Further studies are required to elucidate its pharmacological profile, in vivo efficacy, and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantetheinase | MCE [medchemexpress.cn]
- 3. Vnn1 pantetheinase limits the Warburg effect and sarcoma growth by rescuing mitochondrial activity | Life Science Alliance [life-science-alliance.org]
- 4. Gene VNN1 [maayanlab.cloud]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Harnessing the Vnn1 pantetheinase pathway boosts short chain fatty acids production and mucosal protection in colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Larubrilstat: A Technical Overview of a Novel VNN1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560783#larubrilstat-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com